molecular formula C8H6BrN3 B1441451 4-(4-bromo-1H-pyrazol-1-yl)pyridine CAS No. 1179072-77-5

4-(4-bromo-1H-pyrazol-1-yl)pyridine

Cat. No.: B1441451
CAS No.: 1179072-77-5
M. Wt: 224.06 g/mol
InChI Key: OMMHWBMJGFPIOU-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a pyridine ring. It is commonly used in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be a pyrazole derivative , and pyrazole derivatives have been reported to inhibit liver alcohol dehydrogenase .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with its targets by inhibiting key enzymatic reactions and disrupting ion transport.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation , it can be inferred that it may affect the electron transport chain and ATP synthesis pathways. Disruption of these pathways could have downstream effects on energy production and cellular metabolism.

Result of Action

Its reported inhibition of oxidative phosphorylation and calcium uptake suggests that it could disrupt energy production and calcium signaling within cells, potentially leading to altered cellular function or viability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole-pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in the study of enzyme inhibition .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHWBMJGFPIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(1H-pyrazol-1-yl)pyridine (Intermediate 7; 1.1 g; 7.5 mmol) in acetic acid (10 mL) was added a solution of bromine (6 mL) in acetic acid (10 mL) dropwise. The reaction mixture was stirred for 4 hours, diluted with saturated aqueous Na2S2O3 (20 mL), and extracted with DCM (10 mL×3). The combined organic layers were washed with saturated aqueous NaHCO3 (20 mL), water (20 mL), brine (20 mL), dried over anhydrous Na2SO4, filtered, and concentrated to afford 936 mg (55%) of the title compound as a pink solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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